molecular formula C15H20BNO4 B7358945 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide

1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide

Cat. No.: B7358945
M. Wt: 289.14 g/mol
InChI Key: AEWLUNIZDCCMQS-UHFFFAOYSA-N
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Description

1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide is a synthetic compound known for its diverse applications in several fields. It's a member of the benzoxaborole class, notable for their boron-containing structure which is crucial in various biological and chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through multiple routes. A common method involves the reaction between 1,3-dihydro-2,1-benzoxaborole and a cyclobutyl derivative under specific reaction conditions such as controlled temperature and pH. An example of a synthetic route might include the following steps:

  • Formation of the cyclobutyl intermediate: : Using cyclobutanone as a starting material, it undergoes an etherification reaction with isopropanol in the presence of an acid catalyst.

  • Coupling Reaction: : The cyclobutyl intermediate is then reacted with 1,3-dihydro-2,1-benzoxaborole under basic conditions, possibly involving a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the process may involve:

  • Bulk Preparation of Intermediates: : Large-scale production of cyclobutyl intermediates in batch reactors.

  • Automated Coupling: : Employing continuous flow reactors to ensure consistent production.

  • Purification: : Using chromatographic techniques or crystallization to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: : Can be reduced to more simple derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions, often with halide reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.

  • Substitution: : Halide reagents in the presence of a base like sodium hydroxide.

Major Products

  • Oxidation: : Formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzoxaborole derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology

Studied for its role as a potential inhibitor of certain enzymes due to its boron moiety which interacts with biological targets.

Medicine

Explored for its potential therapeutic uses, including antimicrobial and antifungal properties.

Industry

Utilized in the synthesis of agrochemicals and materials science for developing new functional materials.

Mechanism of Action

The compound’s efficacy stems from its ability to interact with biological molecules, primarily through its boron atom. This allows it to form reversible covalent bonds with enzyme active sites, inhibiting their function. Its molecular targets often include enzymes like β-lactamase in bacteria, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-2,3-dihydro-1H-benzo[e][1,4]oxazaborine-6-carboxamide

  • 1-hydroxy-N-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborole-6-carboxamide

Comparison

Compared to these similar compounds, 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide offers a unique balance of stability and reactivity due to the cyclobutyl group. Its synthesis is also less complex, making it more accessible for industrial applications.

This compound's distinctive structural features and diverse reactivity make it a fascinating subject of study and a valuable tool in various scientific fields.

Properties

IUPAC Name

1-hydroxy-N-(3-propan-2-yloxycyclobutyl)-3H-2,1-benzoxaborole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-9(2)21-13-6-12(7-13)17-15(18)10-3-4-11-8-20-16(19)14(11)5-10/h3-5,9,12-13,19H,6-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWLUNIZDCCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C(=O)NC3CC(C3)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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